molecular formula C24H25ClN6O2 B10868460 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10868460
M. Wt: 464.9 g/mol
InChI Key: NBDLTSSHWJSBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₂₄H₂₅ClN₆O₂; molecular weight: 464.95 g/mol) is a purine derivative characterized by:

  • A purine-2,6-dione core with 1,3-dimethyl substitutions.
  • A benzyl group at the 7-position.
  • A 4-(3-chlorophenyl)piperazinyl moiety at the 8-position.

Properties

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-7-4-3-5-8-17)23(26-21)30-13-11-29(12-14-30)19-10-6-9-18(25)15-19/h3-10,15H,11-14,16H2,1-2H3

InChI Key

NBDLTSSHWJSBMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Alkylation of Xanthine Derivatives

The purine-2,6-dione core is synthesized via alkylation of xanthine derivatives. For example:

  • 1,3-Dimethylxanthine is reacted with benzyl bromide in acetone under phase-transfer conditions (tetraethylammonium bromide, K₂CO₃) to introduce the 7-benzyl group.

  • Subsequent bromination at position 8 is achieved using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C, yielding 7-benzyl-1,3-dimethyl-8-bromo-3,7-dihydropurine-2,6-dione.

Key Data:

ParameterValueSource
Yield (7-benzyl step)78–85%
Yield (bromination step)65–70%
Purity (HPLC)>95%

Nucleophilic Substitution with 1-(3-Chlorophenyl)Piperazine

Reaction Conditions

The brominated purine precursor undergoes SNAr with 1-(3-chlorophenyl)piperazine under the following optimized conditions:

  • Solvent: Anhydrous n-butanol.

  • Base: Potassium carbonate (K₂CO₃, 2.5 equiv).

  • Temperature: Reflux (125–130°C).

  • Time: 40–48 hours.

  • Workup: Acidification with HCl in ethanol, followed by recrystallization from methanol.

Mechanistic Insights:
The reaction proceeds via deprotonation of the piperazine nitrogen, generating a nucleophile that attacks the electron-deficient C8 position of the purine ring. The electron-withdrawing effect of the adjacent carbonyl groups facilitates the substitution.

Key Data:

ParameterValueSource
Molar ratio (purine:piperazine)1:1.1
Isolated yield45–50%
Purity (elemental analysis)C, H, N within ±0.4% of theoretical

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆):

    • δ 7.21–7.35 (m, 9H, aromatic protons).

    • δ 3.34 (s, 3H, N1-CH₃).

    • δ 3.30–3.35 (m, 2H, piperazine CH₂).

    • δ 1.55–1.71 (m, 4H, butyl chain CH₂).

  • Elemental Analysis:

    • Calculated for C₂₃H₂₃ClN₆O₂: C 57.91%, H 4.82%, N 17.63%.

    • Found: C 57.85%, H 4.79%, N 17.58%.

Chromatographic Purity

  • TLC (Silica gel, S2 system): Rf = 0.78.

  • HPLC: Retention time 12.4 min (C18 column, 70:30 MeOH:H₂O).

Alternative Synthetic Routes

Mitsunobu Coupling

A secondary route employs Mitsunobu conditions to attach the piperazine moiety:

  • Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Solvent: THF, 0°C to room temperature.

  • Yield: 38% (lower efficiency due to steric hindrance).

Reductive Amination

For analogs lacking the 3-chlorophenyl group, reductive amination with NaBH₃CN has been explored, but this method is ineffective for the target compound due to the aryl chloride’s electronic effects.

Challenges and Optimization Strategies

Byproduct Formation

  • Major byproduct: 8-Hydroxy derivative from hydrolysis of the bromo precursor.

  • Mitigation: Use of anhydrous solvents and molecular sieves to scavenge water.

Yield Improvement

  • Microwave-assisted synthesis: Reducing reaction time to 6–8 hours at 150°C increases yield to 55%.

Scalability and Industrial Relevance

  • Kilogram-scale synthesis: A patent-pending process achieves 60% yield using continuous flow reactors (residence time: 2 hours).

  • Cost drivers: 1-(3-Chlorophenyl)piperazine accounts for 70% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxides, while reduction of the chlorophenyl group may produce a phenyl derivative.

Scientific Research Applications

The compound has shown potential in various biological applications, particularly as an enzyme inhibitor . It interacts with multiple molecular targets such as enzymes and receptors, which can lead to therapeutic effects in various conditions.

Key Activities

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has demonstrated activity against acetylcholinesterase and urease, which are crucial for neurotransmitter regulation and urea metabolism, respectively .
  • Antibacterial Properties : Preliminary studies have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests its potential use in treating bacterial infections .
  • Anticancer Potential : The structural characteristics of the compound may contribute to its anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, indicating that further studies could explore this avenue for 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

Application AreaDescription
Neurological Disorders Potential use in treating conditions related to neurotransmitter imbalances due to enzyme inhibition.
Infectious Diseases Applications in developing antibacterial agents targeting resistant bacterial strains.
Cancer Therapy Investigated for its ability to inhibit cancer cell growth through various mechanisms.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Antibacterial Screening : A study synthesized various derivatives and evaluated their antibacterial activity against multiple strains. Compounds with similar piperazine structures exhibited significant inhibitory effects on Salmonella typhi and Bacillus subtilis, suggesting that modifications in substituents can enhance biological activity .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of synthesized compounds on acetylcholinesterase demonstrated promising results with IC50 values indicating strong inhibition potential . This supports the hypothesis that structural modifications can lead to enhanced pharmacological effects.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substitutions at the 7-, 8-, and 1,3-positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound : 7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-... C₂₄H₂₅ClN₆O₂ 464.95 3-chlorophenyl on piperazine; benzyl at C7 Enhanced receptor selectivity due to Cl⁻ group
Analog 1 : 7-Benzyl-8-(4-methylpiperazin-1-yl)-1,3-dimethyl-... C₁₉H₂₄N₆O₂ 368.44 Methyl group on piperazine (no aryl substituent) Reduced steric hindrance; lower lipophilicity
Analog 2 : 7-(2,6-Dichlorobenzyl)-8-[(4-(furan-2-carbonyl)piperazin-1-yl)methyl]-... C₂₄H₂₄Cl₂N₆O₄ 531.40 Dichlorobenzyl at C7; furan-carbonyl on piperazine Increased bulkiness; potential metabolic stability issues
Analog 3 : 7-(3-Chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-... C₂₂H₂₀ClFN₄O₂S 478.94 Sulfanyl-(4-fluorobenzyl) at C8; no piperazine Altered binding kinetics due to sulfur linkage

Key Findings from Comparative Analysis

Piperazine Substitutions :

  • The 3-chlorophenyl group in the target compound enhances binding to receptors with hydrophobic pockets (e.g., dopamine D₂/D₃) compared to the methyl group in Analog 1 .
  • Furan-carbonyl in Analog 8 introduces hydrogen-bonding capacity but may reduce bioavailability due to higher molecular weight .

Benzyl Modifications: Dichlorobenzyl (Analog 2) increases halogen bonding but risks off-target interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely employs piperazine coupling (e.g., via triphosgene-mediated reactions, as in ) .
  • Analog 3’s sulfanyl group may require NaSH-mediated thiolation (similar to ’s methods) .

Crystallographic Confirmation :

  • Structural validation of these analogs often relies on SHELXL for refinement (), ensuring accurate stereochemical assignments critical for activity comparisons .

Biological Activity

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure comprises a purine core modified with a benzyl group and a piperazine moiety, which enhances its potential biological activity. This article explores the compound's biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H25ClN6O2
Molecular Weight 464.95 g/mol
CAS Number 848729-88-4
Chemical Structure Chemical Structure

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors. It has been evaluated for its affinity and selectivity towards the following receptors:

  • 5-HT1A
  • 5-HT2A
  • 5-HT7

These interactions suggest its potential role in modulating serotonergic pathways, which are crucial for mood regulation and anxiety disorders.

1. Receptor Binding Studies

Binding assays have shown that this compound exhibits significant affinity for the 5-HT1A receptor. In a comparative study of similar compounds, it was found to have moderate to high affinity for these receptors, indicating its potential as an anxiolytic agent .

2. Pharmacological Effects

The compound has demonstrated various pharmacological effects in preclinical studies:

  • Anxiolytic Properties : Exhibits potential in reducing anxiety-like behaviors in animal models.
  • Antidepressant Activity : Modulation of serotonergic receptors suggests possible antidepressant effects.

Case studies have shown that structural modifications can enhance these activities. For instance, derivatives with additional hydrophobic groups at specific positions have shown improved receptor binding profiles and increased pharmacological efficacy .

Case Study 1: Anxiolytic Effects

In one study involving rodent models, administration of the compound resulted in a significant reduction in anxiety-like behavior as measured by elevated plus-maze tests. The results indicated that the compound might act as a selective antagonist at the 5-HT1A receptor while also displaying partial agonist properties at other serotonin receptors .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant potential of this compound through forced swim tests. The results showed that it significantly reduced immobility time compared to control groups, suggesting an antidepressant-like effect possibly mediated through serotonergic mechanisms .

Q & A

Q. What are the key synthetic routes for 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure can be synthesized via nucleophilic substitution at the purine C8 position. A piperazine derivative (e.g., 4-(3-chlorophenyl)piperazine) reacts with a halogenated purine precursor under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to facilitate substitution. Evidence from analogous purine-piperazine syntheses suggests yields depend on solvent purity, stoichiometric ratios (e.g., 1:1.2 purine:piperazine), and reaction time (6–12 hours) . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR : Confirm benzyl and piperazine substituents via characteristic aromatic proton signals (δ 7.2–7.4 ppm for benzyl; δ 6.8–7.1 ppm for 3-chlorophenyl) and piperazine methylene protons (δ 2.8–3.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 505.2 for C₂₅H₂₇ClN₆O₂).
  • HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase). Reference spectral libraries for purine-dione derivatives are essential .

Q. What receptor binding profiles are associated with this compound?

  • Methodological Answer : The 4-(3-chlorophenyl)piperazine moiety suggests affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors. Radioligand binding assays using transfected HEK293 cells can quantify IC₅₀ values. For example:
ReceptorIC₅₀ (nM)Reference Compound
5-HT₁A12.3WAY-100635
D₂28.7Haloperidol
Competitive binding protocols require ³H-labeled ligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) and scintillation counting .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical purity?

  • Methodological Answer :
  • Catalysis : Employ Pd-catalyzed cross-coupling for C-C bond formation (e.g., Suzuki-Miyaura for benzyl groups) to enhance regioselectivity.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional heating) while maintaining >90% yield .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemical ambiguities in the piperazine ring conformation .

Q. How to resolve contradictions in reported receptor binding data (e.g., 5-HT₁A vs. D₂ selectivity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane preparation, GTPγS vs. cAMP signaling). Address via:
  • Functional assays : Compare agonist/antagonist activity in calcium flux (FLIPR) vs. β-arrestin recruitment (BRET) assays.
  • Species variability : Test human vs. rodent receptor isoforms.
  • Meta-analysis : Cross-reference datasets from [2] (Pharmacological Reports, 2021) and [7] (PDB ligand data) to identify protocol-driven biases.

Q. What strategies mitigate metabolic instability of the purine-dione core in in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance bioavailability.
  • Metabolite identification : Use LC-MS/MS to track oxidative degradation (e.g., hepatic CYP3A4-mediated N-demethylation).
  • Stabilizing modifications : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties, guided by QSAR models .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in neurological models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm CNS penetration (logP >2.5, PSA <90 Ų).
  • BBB permeability : Use MDCK-MDR1 monolayers to assess P-gp efflux ratios.
  • Behavioral models : Compare effects in forced swim (depression) vs. open field (anxiety) tests, correlating dose-response with receptor occupancy .

Data Contradiction Analysis

Q. Why do NMR and X-ray crystallography data conflict regarding piperazine ring conformation?

  • Methodological Answer :
  • Dynamic effects : NMR captures time-averaged conformations in solution, while X-ray shows static solid-state structures.
  • Solvent influence : Piperazine flexibility varies in DMSO (NMR) vs. crystalline packing (X-ray). Molecular dynamics simulations (AMBER/CHARMM) can model these differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.